molecular formula C8H7IN2O B12859202 2-(Aminomethyl)-5-iodobenzo[d]oxazole

2-(Aminomethyl)-5-iodobenzo[d]oxazole

Cat. No.: B12859202
M. Wt: 274.06 g/mol
InChI Key: QIBFDMNTEIKYFN-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-iodobenzo[d]oxazole is a heterocyclic organic compound belonging to the class of oxazoles. This compound features a five-membered ring structure containing one oxygen and one nitrogen atom, with an iodine atom and an aminomethyl group attached to the benzene ring. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-iodobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-iodoaniline with glyoxal in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-iodobenzo[d]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

2-(Aminomethyl)-5-iodobenzo[d]oxazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom and the aminomethyl group in 2-(Aminomethyl)-5-iodobenzo[d]oxazole imparts unique reactivity and biological activity compared to its analogs. These functional groups enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Properties

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

IUPAC Name

(5-iodo-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C8H7IN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4,10H2

InChI Key

QIBFDMNTEIKYFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)N=C(O2)CN

Origin of Product

United States

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